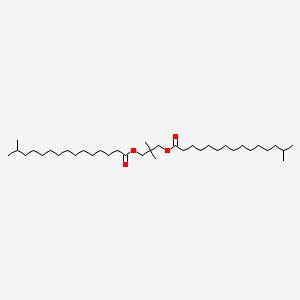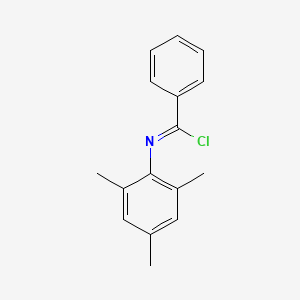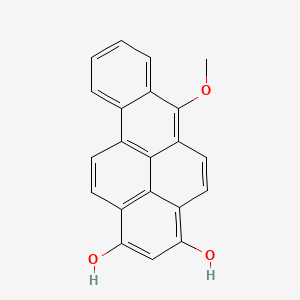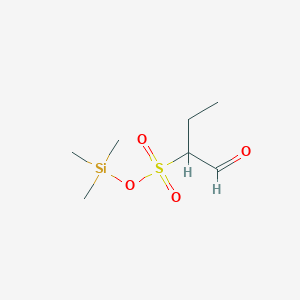![molecular formula C7H9I B14457247 6-Iodotricyclo[3.1.1.03,6]heptane CAS No. 74725-76-1](/img/structure/B14457247.png)
6-Iodotricyclo[3.1.1.03,6]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodotricyclo[3.1.1.03,6]heptane is a chemical compound with the molecular formula C7H9I. It is a tricyclic molecule containing iodine, carbon, and hydrogen atoms. The compound is known for its unique structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodotricyclo[3.1.1.03,6]heptane typically involves the iodination of tricyclo[3.1.1.03,6]heptane. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodotricyclo[3.1.1.03,6]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tricyclo[3.1.1.03,6]heptane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclo[3.1.1.03,6]heptane derivatives, while oxidation can produce different oxidized forms of the compound .
Aplicaciones Científicas De Investigación
6-Iodotricyclo[3.1.1.03,6]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Iodotricyclo[3.1.1.03,6]heptane involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its unique structure allows it to interact with specific receptors and proteins, influencing biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.1.1.03,6]heptane: The parent compound without the iodine atom.
6-Bromotricyclo[3.1.1.03,6]heptane: A similar compound with a bromine atom instead of iodine.
6-Chlorotricyclo[3.1.1.03,6]heptane: A similar compound with a chlorine atom instead of iodine.
Uniqueness
6-Iodotricyclo[3.1.1.03,6]heptane is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications .
Propiedades
Número CAS |
74725-76-1 |
|---|---|
Fórmula molecular |
C7H9I |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
6-iodotricyclo[3.1.1.03,6]heptane |
InChI |
InChI=1S/C7H9I/c8-7-4-1-5(7)3-6(7)2-4/h4-6H,1-3H2 |
Clave InChI |
SDKCTBIGJWUAJT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C2(C1C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


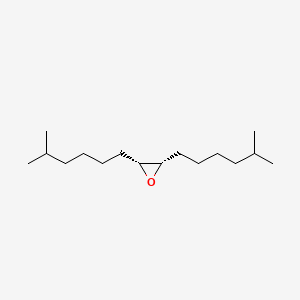
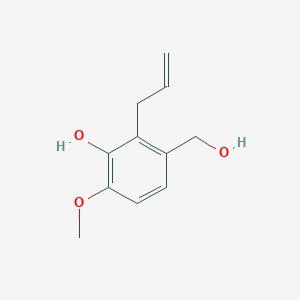
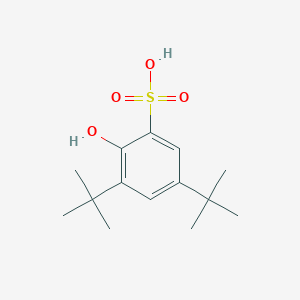
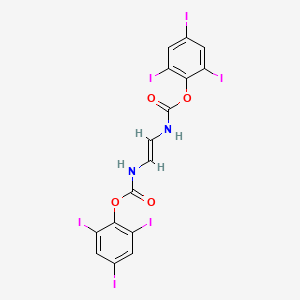
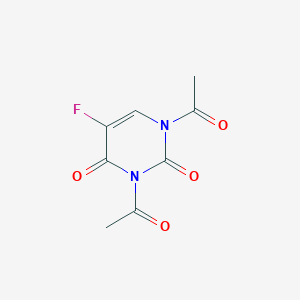
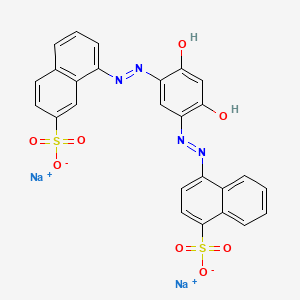
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
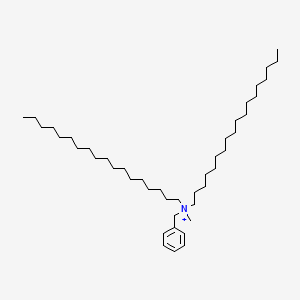
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
